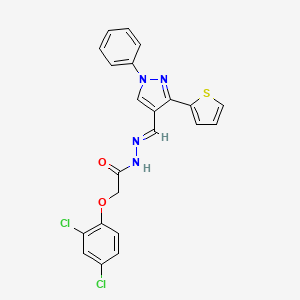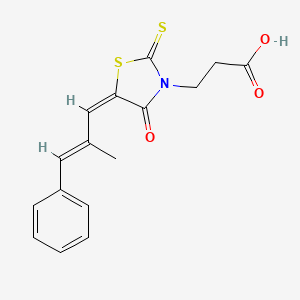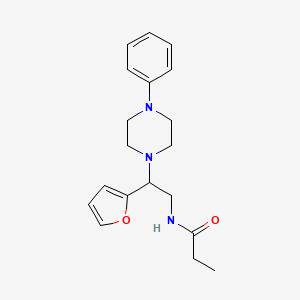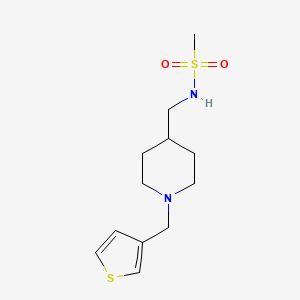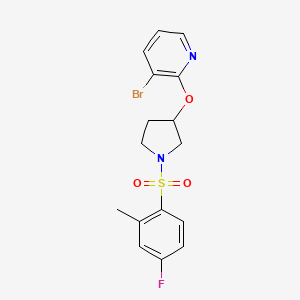
3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring substituted with bromine and an ether linkage to a pyrrolidine ring, which is further substituted with a sulfonyl group and a fluorinated methylphenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its bromine and sulfonyl groups provide versatile points for further functionalization.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its sulfonyl group is known to enhance binding affinity and selectivity in drug molecules.
Industry
In the chemical industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Sulfonylation: The pyrrolidine intermediate is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Ether Formation: The sulfonylated pyrrolidine is then coupled with 3-bromo-2-hydroxypyridine using a suitable base (e.g., potassium carbonate) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and stability.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: 3-Bromo-2-hydroxypyridine and the corresponding pyrrolidine derivative.
Wirkmechanismus
The mechanism by which 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or enzymes, potentially inhibiting or modifying their activity. The sulfonyl group could play a crucial role in binding to the active site of enzymes, while the pyridine ring might interact with aromatic residues through π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-fluoropyridine: Similar in structure but lacks the pyrrolidine and sulfonyl groups.
2-Bromo-3-(4-fluorophenyl)pyridine: Similar but without the sulfonyl and pyrrolidine groups.
4-Fluoro-2-methylbenzenesulfonamide: Contains the sulfonyl and fluorinated methylphenyl groups but lacks the pyridine and pyrrolidine components.
Uniqueness
The unique combination of a brominated pyridine ring, a sulfonylated pyrrolidine, and a fluorinated methylphenyl group makes 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine particularly versatile for various chemical transformations and potential biological activities. This structural complexity allows for multiple points of functionalization and interaction with biological targets, setting it apart from simpler analogs.
Eigenschaften
IUPAC Name |
3-bromo-2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S/c1-11-9-12(18)4-5-15(11)24(21,22)20-8-6-13(10-20)23-16-14(17)3-2-7-19-16/h2-5,7,9,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFRLNKUROWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
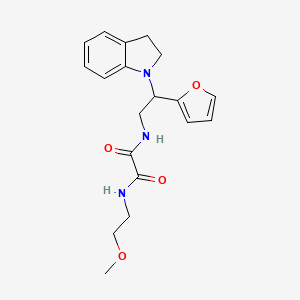
![2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2682199.png)
![5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2682201.png)

![Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2682203.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682204.png)
